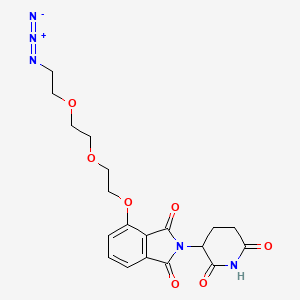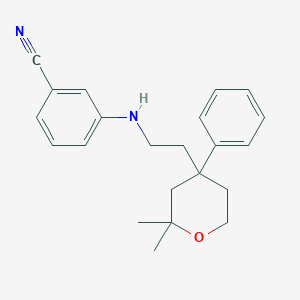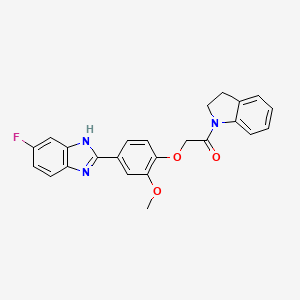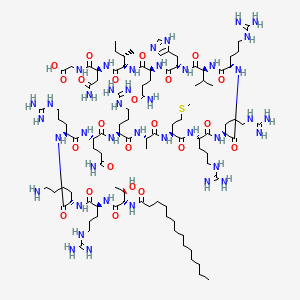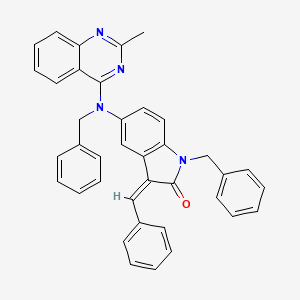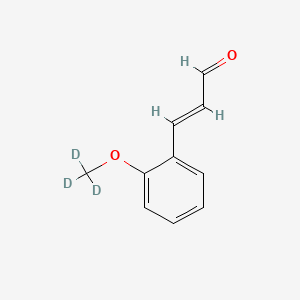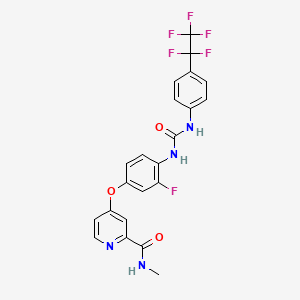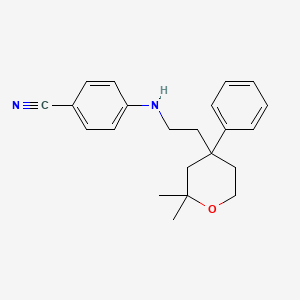
Icmt-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-23 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase. This enzyme is involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. This compound has shown potential in scientific research, particularly in the fields of cancer biology and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-23 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Scaling up: Using larger reactors and more efficient purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Icmt-IN-23 has several scientific research applications, including:
Mechanism of Action
Icmt-IN-23 exerts its effects by inhibiting isoprenylcysteine carboxylmethyltransferase, an enzyme responsible for the carboxylmethylation of proteins containing C-terminal CAAX or CXC motifs. This inhibition disrupts the proper localization and function of these proteins, particularly RAS proteins, which play a crucial role in cell proliferation and survival . By inhibiting this enzyme, this compound can effectively reduce the activation of RAS proteins and subsequently inhibit cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another inhibitor of isoprenylcysteine carboxylmethyltransferase, known for its anti-cancer properties.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and show similar inhibitory effects on isoprenylcysteine carboxylmethyltransferase.
Uniqueness of Icmt-IN-23
This compound stands out due to its high potency and specificity for isoprenylcysteine carboxylmethyltransferase, with an inhibitory concentration (IC50) of 0.123 micromolar . This makes it a valuable tool for studying the role of this enzyme in various biological processes and for developing new therapeutic agents.
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-21(2)17-22(13-15-25-21,19-6-4-3-5-7-19)12-14-24-20-10-8-18(16-23)9-11-20/h3-11,24H,12-15,17H2,1-2H3 |
InChI Key |
CLYVRUUIHVQWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


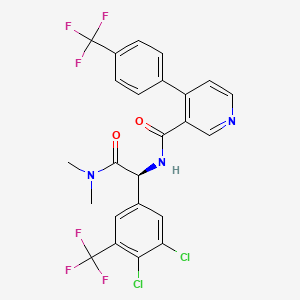
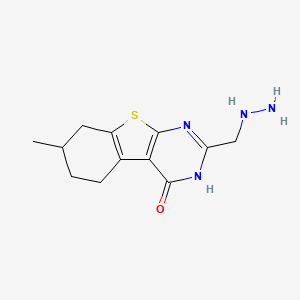
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)

